2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that features both pyridine and imidazo[1,2-a]pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . This multistep process can be optimized using various reagents and conditions to improve yield and efficiency.
Industrial Production Methods: Industrial production methods for this compound often rely on multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction vessel. This approach not only simplifies the synthesis but also enhances the overall yield and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- Imidazo[1,2-a]pyridine-3-yl-acetic acid
- Imidazo[1,2-a]pyridine-6-carbohydrazide
- 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine
Uniqueness: 2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, improved binding affinity to biological targets, and greater versatility in synthetic applications .
Eigenschaften
Molekularformel |
C13H9N3O2 |
---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
2-pyridin-3-ylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-3-4-12-15-11(8-16(12)7-10)9-2-1-5-14-6-9/h1-8H,(H,17,18) |
InChI-Schlüssel |
OTOMLZLJGZGNTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CN3C=C(C=CC3=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.